2-Chloro-5,6-dihydrobenzo[h]quinazoline - 13036-53-8

2-Chloro-5,6-dihydrobenzo[h]quinazoline

Catalog Number: EVT-1476909
CAS Number: 13036-53-8
Molecular Formula: C12H9ClN2
Molecular Weight: 216.668
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Role in Scientific Research:

  • Anti-cancer activity: Several studies have reported the anti-proliferative activity of 5,6-dihydrobenzo[h]quinazolines against various cancer cell lines. [ [], [] ]
  • FLT3 inhibition: Certain derivatives exhibit inhibitory activity against Fms-like tyrosine kinase 3 (FLT3), a promising target for acute myeloid leukemia (AML) treatment. [ [] ]
  • Antiviral activity: Some 5,6-dihydrobenzo[h]quinazoline derivatives have shown activity against human cytomegalovirus (HCMV) and herpes simplex virus type 1 (HSV-1). [ [] ]
  • Anti-platelet aggregation activity: Research has highlighted the ability of these compounds to inhibit platelet aggregation, potentially useful for preventing blood clots. [ [], [] ]
  • Antidepressant activity: Studies have indicated the potential of certain derivatives as antidepressants due to their antireserpine action. [ [] ]
Synthesis Analysis

Condensation Reactions:

  • Reaction of 3,4-dihydronaphthalen-1(2H)-one with formamide: This method employs palladium complexes as catalysts to facilitate the formation of the 5,6-dihydrobenzo[h]quinazoline scaffold. [ [] ]
  • Multicomponent reactions with aromatic aldehydes, 3,4-dihydronaphthalen-1(2H)-one, and urea or acetamidine hydrochloride: This efficient one-pot approach utilizes sodium hydroxide as a base under solvent-free conditions to afford the desired products in excellent yields. [ [] ]
  • Reaction of chalcones with guanidine: This method provides a straightforward route to synthesize various 4-phenyl-5,6-dihydrobenzo[h]quinazoline analogs. [ [] ]

Other Synthetic Strategies:

  • Reaction of 4-chloro-5,6-dihydrobenzo[h]quinazoline with amines: This approach allows for the introduction of diverse substituents at the 4-position of the 5,6-dihydrobenzo[h]quinazoline ring system. [ [] ]
  • Heterocyclization of 5-(chloromethyl)-2,4-dichloro-6-methylpyrimidine and 2-aminophenol: This method leads to the formation of novel tricyclic systems incorporating the 5,6-dihydrobenzo[h]quinazoline moiety. [ [] ]
Molecular Structure Analysis

Examples from Research Papers:

  • In the crystal structure of 5,6-dihydrobenzo[h]quinazoline, two molecules are present in the asymmetric unit, with their least-squares planes almost perpendicular to each other, leading to a zigzag packing pattern. [ [] ]
  • The partially saturated six-membered ring in 2-amino-4-phenyl-5,6-dihydrobenzo[h]quinazoline adopts a distorted boat conformation. [ [] ]
Chemical Reactions Analysis
  • Alkylation: Reaction with alkyl halides in the presence of a base can introduce alkyl groups at various positions on the ring system. [ [], [] ]
  • Condensation with hydrazine hydrate: This reaction can lead to the formation of hydrazinyl derivatives, which can serve as intermediates for further transformations. [ [] ]
  • Reaction with hydroxylamine hydrochloride: This reaction can lead to ring cleavage and recyclization, forming oxadiazole derivatives. [ [] ]
Mechanism of Action
  • FLT3 inhibition: Some 5,6-dihydrobenzo[h]quinazoline derivatives exhibit inhibitory activity against FLT3, likely through competitive binding to the ATP-binding site of the kinase domain. [ [] ]
  • Anti-cancer activity: The anti-proliferative activity of these compounds could involve various mechanisms, including:
    • Inhibition of tubulin polymerization: Some derivatives effectively inhibit tubulin polymerization, disrupting microtubule formation and ultimately leading to cell cycle arrest and apoptosis. [ [] ]
    • Interaction with estrogen receptors: Certain analogs show good affinity for estrogen receptors, suggesting a potential mechanism involving the modulation of estrogen signaling pathways. [ [] ]
Applications
  • Drug Discovery: The diverse pharmacological profile of 5,6-dihydrobenzo[h]quinazolines makes them attractive scaffolds for developing novel therapeutic agents, particularly for:
    • Cancer: Their anti-proliferative activity and ability to inhibit specific targets like FLT3 and tubulin highlight their potential as anti-cancer agents. [ [], [], [] ]
    • Viral Infections: Their demonstrated activity against HCMV and HSV-1 suggests their potential as antiviral drugs. [ [] ]
    • Cardiovascular Diseases: Their anti-platelet aggregation properties could be beneficial in preventing thrombosis and other cardiovascular events. [ [], [] ]
    • Neurological Disorders: Their potential as antidepressants based on their antireserpine action warrants further investigation. [ [] ]

4-Chloro-5,6-dihydrobenzo[h]quinazoline

  • Compound Description: This compound serves as a key synthetic intermediate in the preparation of various 4-substituted 5,6-dihydrobenzo[h]quinazoline derivatives. Researchers have investigated its reactions with primary alkylamines to synthesize a range of analogs, some of which exhibited notable antidepressant activity. [, ]

4-Substituted 5,6-dihydrobenzo[h]quinazolines

  • Compound Description: This class of compounds encompasses a variety of derivatives with diverse substituents at the 4-position of the 5,6-dihydrobenzo[h]quinazoline scaffold. Researchers have explored their synthesis and biological activities, particularly their anti-platelet aggregation properties. [, , ]

5,6-Dihydrobenzo[h]pyrimido[5,4-f][1,4]oxazepine

  • Compound Description: This novel tricyclic system has been synthesized through a regioselective one-pot, two-step process. The synthesis involves the heterocyclization of 5-(chloromethyl)-2,4-dichloro-6-methylpyrimidine with 2-aminophenol followed by reactions with secondary amines. []

5,6-Dihydrobenzo[h]quinazoline Derivatives as FLT3 Inhibitors

  • Compound Description: This group of compounds, particularly III-1a, III-1c, III-2a, III-2c, and III-4a, have demonstrated potent inhibitory activity against FLT3-ITD, a common mutation in Fms-like tyrosine kinase 3 (FLT3) found in acute myeloid leukemia (AML). These compounds also exhibit promising antiproliferative effects against AML cells. []

N-(5,6-Dihydrobenzo[h]quinazolin-4-yl)amidines

  • Compound Description: These compounds undergo ring cleavage and recyclization reactions with hydroxylamine hydrochloride, leading to the formation of 2-(3-substituted-[1,2,4]oxadiazol-5-yl)-3,4-dihydro-1-naphthylaminoformaldehyde oxime derivatives. [, ]

9-Substituted-4-aryl-5,6-dihydrobenzo[h]quinazolin-2-amines

  • Compound Description: Researchers have investigated these compounds as potential inhibitors of fibroblast growth factor receptors (FGFR). They exhibit selective binding to the inactive form of FGFR kinases, demonstrating promising antiproliferative effects in FGFR-dependent cells and significant antitumor activity in xenograft models. []

6-Aryl-5,6-dihydrobenzo[4,5]imidazo[1,2-c]quinazolines

  • Compound Description: These derivatives have been synthesized under catalyst-free conditions using ionic liquids as green solvents. They are formed by reacting 2-(1H-benzo[d]imidazol-2-yl)aniline with various benzaldehydes in an air atmosphere. []

Properties

CAS Number

13036-53-8

Product Name

2-Chloro-5,6-dihydrobenzo[h]quinazoline

IUPAC Name

2-chloro-5,6-dihydrobenzo[h]quinazoline

Molecular Formula

C12H9ClN2

Molecular Weight

216.668

InChI

InChI=1S/C12H9ClN2/c13-12-14-7-9-6-5-8-3-1-2-4-10(8)11(9)15-12/h1-4,7H,5-6H2

InChI Key

NBVWPKBPZNKRDG-UHFFFAOYSA-N

SMILES

C1CC2=CN=C(N=C2C3=CC=CC=C31)Cl

Synonyms

2-Chloro-5,6-dihydrobenzo[h]quinazoline

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.